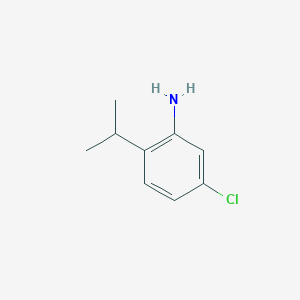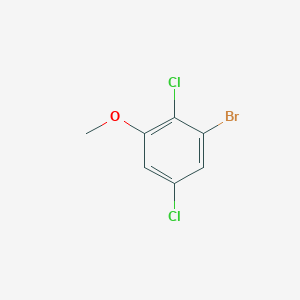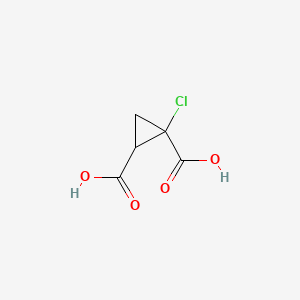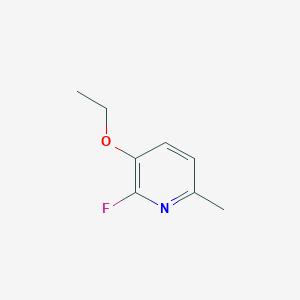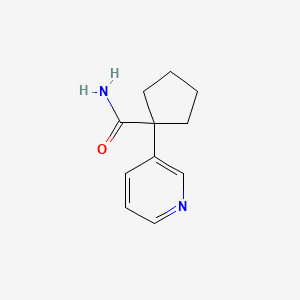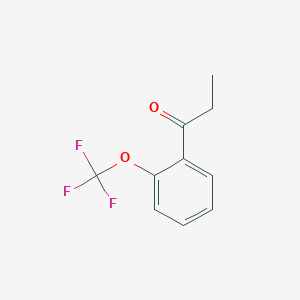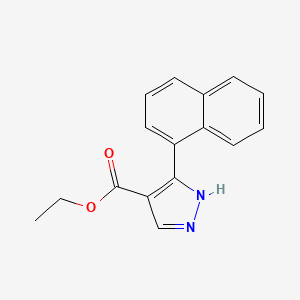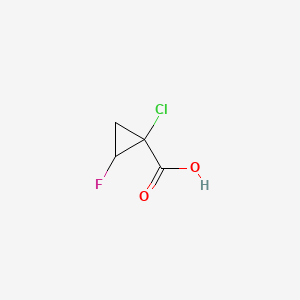
1-Chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester
Descripción general
Descripción
1-Chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester (1-chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester, CPDME) is a novel chemical compound with potential applications in the field of organic synthesis. CPDME has been studied for its ability to react with other organic compounds to form a variety of products and has been found to be particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPDME has also been studied for its potential applications in the field of biochemistry and physiology, with potential applications in the study and treatment of various diseases.
Aplicaciones Científicas De Investigación
CPDME has been studied for its potential applications in the field of organic synthesis. CPDME has been found to be particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPDME can also be used as a catalyst for various organic reactions, such as Diels-Alder reactions and Michael additions. CPDME has also been studied for its potential applications in the field of biochemistry and physiology, with potential applications in the study and treatment of various diseases.
Mecanismo De Acción
CPDME is believed to act as a catalyst in the synthesis of various organic compounds. CPDME is believed to catalyze the formation of the desired product by forming an intermediate complex with the reactants. This intermediate complex is then broken down to form the desired product. CPDME is also believed to increase the rate of reaction by providing an alternate pathway for the reactants to form the desired product.
Biochemical and Physiological Effects
CPDME has been studied for its potential applications in the field of biochemistry and physiology. CPDME has been found to have potential applications in the study and treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. CPDME has also been studied for its potential applications in the field of neurodegenerative diseases, with potential applications in the treatment of Parkinson’s disease and Huntington’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CPDME in lab experiments is its ability to react with other organic compounds to form a variety of products. CPDME is also relatively easy to synthesize, and can be isolated by filtration or recrystallization. However, there are some limitations to using CPDME in lab experiments. CPDME is a relatively unstable compound, and can be easily decomposed by heat or light. CPDME is also a relatively expensive compound, and is not widely available.
Direcciones Futuras
The potential future directions for CPDME include further research into its potential applications in the field of organic synthesis, biochemistry, and physiology. CPDME could also be studied for its potential applications in the field of drug development, as it has already been shown to have potential applications in the treatment of various diseases. CPDME could also be studied for its potential applications in the field of nanotechnology, as it has already been shown to have potential applications in the development of nanomaterials. Additionally, CPDME could be studied for its potential applications in the field of medical imaging, as it has already been shown to have potential applications in the development of contrast agents.
Propiedades
IUPAC Name |
2-chloro-2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c1-11-5(10)6(7)2-3(6)4(8)9/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDXLZDPYTWCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-methoxycarbonyl-1-cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

